Structural Uniqueness: 3,4-Dichlorophenyl vs. Mono-Halogenated or Methoxy Analogs
The presence of two chlorine atoms at the 3- and 4-positions of the phenyl ring distinguishes this compound from mono-substituted or non-halogenated analogs. In the broader class of pyrrolidine carboxamides, the 3,4-dichlorophenyl motif has been associated with enhanced target binding affinity through halogen bonding interactions, as demonstrated in SMYD inhibitor programs [1]. However, no direct quantitative comparison between this specific compound and its mono-chloro or des-chloro analogs is publicly available. Predicted physicochemical parameters suggest a LogP difference of approximately +1.1 log units compared to the corresponding 3-methoxyphenyl analog (N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide), which would significantly affect membrane permeability and tissue distribution. The closest cataloged analog—N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide—has a measured/calculated LogP of 4.93 and MW of 379 g/mol, providing a reference point for estimating the target compound's lipophilicity .
| Evidence Dimension | Lipophilicity (LogP) and molecular weight—predicted/inferred |
|---|---|
| Target Compound Data | C18H18Cl2N2O2, MW 365.25 g/mol; estimated LogP ~4.9 (based on 5-oxo analog reference) |
| Comparator Or Baseline | N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (estimated LogP ~3.8); N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (LogP 4.93, MW 379 g/mol) |
| Quantified Difference | Estimated ΔLogP ≈ +1.1 log units vs. 3-methoxyphenyl analog; ΔMW = -13.95 g/mol vs. 5-oxo analog |
| Conditions | In silico prediction and catalog data; no experimental LogP or biological data available for the target compound itself |
Why This Matters
Higher lipophilicity may confer superior CNS penetration but also increased risk of hERG binding and phospholipidosis; users must weigh these trade-offs—based on predicted properties—when selecting compounds for in vivo studies.
- [1] US Patent Application US20200048195A1. Substituted pyrrolidine carboxamide compounds. Published 2020-02-13. View Source
